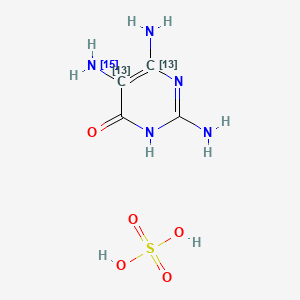
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate is a stable isotope-labeled compound used in various fields of scientific research. This compound is particularly useful in metabolic research, environmental studies, clinical diagnostics, and organic chemistry. The molecular formula of this compound is C213C2H9N415NO5S, and it has a molecular weight of 242.19.
Preparation Methods
The synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine involves the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst . The reaction conditions are optimized using orthogonal design to achieve a yield of over 90% . Industrial production methods may involve similar catalytic hydrogenation processes, ensuring high yield and purity.
Chemical Reactions Analysis
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as environmental pollutant standards for detecting pollutants in air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects on various biological systems. The exact molecular targets and pathways depend on the specific application and research context.
Comparison with Similar Compounds
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
- 2,5,6-Triamino-4-pyrimidinol-13C2,15N Sulfate
- 4-Hydroxy-2,5,6-triaminopyrimidine sulfate
- 2,4,6-Triaminopyrimidine
These compounds share similar chemical structures but differ in their specific isotopic labeling and applications.
Properties
Molecular Formula |
C4H9N5O5S |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
2,4-diamino-5-(15N)azanyl-(4,5-13C2)1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)/i1+1,2+1,5+1; |
InChI Key |
RSKNEEODWFLVFF-SCQVOKKOSA-N |
Isomeric SMILES |
C1(=O)[13C](=[13C](N=C(N1)N)N)[15NH2].OS(=O)(=O)O |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















